Methyl 3-amino-3-phenylacrylate Methyl 3-amino-3-phenylacrylate
Brand Name: Vulcanchem
CAS No.: 70272-01-4
VCID: VC7810648
InChI: InChI=1S/C10H11NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7H,11H2,1H3/b9-7-
SMILES: COC(=O)C=C(C1=CC=CC=C1)N
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol

Methyl 3-amino-3-phenylacrylate

CAS No.: 70272-01-4

Cat. No.: VC7810648

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-phenylacrylate - 70272-01-4

Specification

CAS No. 70272-01-4
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
IUPAC Name methyl (Z)-3-amino-3-phenylprop-2-enoate
Standard InChI InChI=1S/C10H11NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7H,11H2,1H3/b9-7-
Standard InChI Key KMNFUCPXSBCOOU-CLFYSBASSA-N
Isomeric SMILES COC(=O)/C=C(/C1=CC=CC=C1)\N
SMILES COC(=O)C=C(C1=CC=CC=C1)N
Canonical SMILES COC(=O)C=C(C1=CC=CC=C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 3-amino-3-phenylacrylate, systematically named methyl (Z)-3-amino-3-phenylprop-2-enoate, is a β-amino acrylate ester with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . The compound features a conjugated acrylate backbone substituted with an amino group at the β-position and a phenyl ring at the γ-carbon (Figure 1). Its IUPAC name reflects the (Z)-stereochemistry of the α,β-unsaturated ester moiety, which is critical for its reactivity in cyclization and annulation reactions .

Table 1: Key Molecular Descriptors of Methyl 3-Amino-3-Phenylacrylate

PropertyValue
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
CAS Registry Number70272-01-4
SynonymsMethyl (Z)-3-amino-3-phenylacrylate; 2-Propenoic acid, 3-amino-3-phenyl-, methyl ester

Structural and Conformational Analysis

X-ray crystallography and computational modeling reveal that the (Z)-configuration places the phenyl and amino groups on the same side of the double bond, creating a planar geometry that facilitates π-π stacking and hydrogen-bonding interactions . The 3D conformer (PubChem CID: 12479377) highlights intramolecular hydrogen bonding between the amino group and the ester carbonyl, stabilizing the enamine tautomer . This tautomerization is pivotal in reactions requiring nucleophilic attack at the β-carbon.

Synthetic Methodologies and Optimization

Cyclization and Spiro Annulation Reactions

Methyl 3-amino-3-phenylacrylate serves as a key intermediate in the synthesis of spiro[pyrrole-3,2′-quinazoline] carboxylates, a class of nitrogen-rich heterocycles with biological activity. In a landmark study by Sridhar Madabhushi et al., ethyl (Z)-3-amino-3-phenylacrylates underwent sequential cyclization and spiro annulation with 2-amino-N-arylbenzamides under Bi(OTf)₃ catalysis to yield spiro derivatives in 60–90% yields . Although the study focused on ethyl esters, analogous reactivity is expected for the methyl variant due to similar electronic and steric profiles.

Table 2: Optimized Conditions for Spiro Annulation Using Bi(OTf)₃

CatalystSolvent SystemTemperature (°C)Time (h)Yield (%)
Bi(OTf)₃ (10%)CH₃CN:1,4-dioxane (5:1)802–490
In(OTf)₃ (10%)CH₃CN:1,4-dioxane (5:1)80382
Cu(OTf)₂ (10%)CH₃CN:1,4-dioxane (5:1)80478

The reaction proceeds via two steps: (1) cyclization of the acrylate with oxalyl chloride to form a 1H-pyrrole-2,3-dione intermediate, followed by (2) Lewis acid-catalyzed spiro annulation with benzamides (Scheme 1) . Bi(OTf)₃ outperformed other Lewis acids due to its strong oxophilicity, which activates the carbonyl groups for nucleophilic attack.

Gram-Scale Synthesis and Functionalization

A gram-scale synthesis of related spiro derivatives demonstrated the method’s scalability, achieving 76% yield for ethyl 3′-butyl-2,4′-dioxo-5,6′-diphenylspiro[pyrrole-3,2′-quinazoline]-4-carboxylate . Methyl 3-amino-3-phenylacrylate could similarly undergo palladium-catalyzed Suzuki-Miyaura coupling or aminolysis to generate diversely functionalized analogs for structure-activity relationship studies.

Applications in Heterocyclic and Pharmaceutical Chemistry

Synthesis of Bioactive Spiro Compounds

Spiro[pyrrole-3,2′-quinazoline] derivatives exhibit antimicrobial, antitumor, and anti-inflammatory properties . The methyl acrylate’s electron-withdrawing ester group enhances electrophilicity at the β-position, enabling nucleophilic additions critical for constructing the spiro framework. For example, reaction with o-phenylenediamine yielded ethyl 2-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, a quinoxaline derivative with potential kinase inhibitory activity .

Role in β-Amino Acid Synthesis

Physicochemical and Analytical Characterization

Spectroscopic Properties

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 6.45 (s, 1H, NH₂), 6.20 (d, J = 12.0 Hz, 1H, CH), 5.95 (d, J = 12.0 Hz, 1H, CH), 3.70 (s, 3H, OCH₃) .

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=C) .

  • MS (EI): m/z 177 [M]⁺, 160 [M–NH₂]⁺, 132 [M–COOCH₃]⁺ .

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but insoluble in water. Storage at –20°C under nitrogen is recommended to prevent hydrolysis of the ester group or oxidation of the amino functionality .

Future Directions and Research Opportunities

  • Catalytic Diversity: Exploring earth-abundant Lewis acids (e.g., FeCl₃) or organocatalysts for greener syntheses.

  • Biological Evaluation: Screening spiro derivatives for kinase inhibition or antimicrobial activity.

  • Computational Modeling: DFT studies to predict reactivity and tautomeric preferences.

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